molecular formula C9H7BrO B130187 5-Bromo-1-indanone CAS No. 34598-49-7

5-Bromo-1-indanone

Cat. No. B130187
CAS RN: 34598-49-7
M. Wt: 211.05 g/mol
InChI Key: KSONICAHAPRCMV-UHFFFAOYSA-N
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Description

5-Bromo-1-indanone is a derivative of 1-indanone . It is a pharmaceutical intermediate compound that is a raw material for the preparation of indanone-based pharmaceuticals . It also participates in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds .


Synthesis Analysis

5-Bromo-1-indanone has been synthesized in various studies. For instance, it has been used in the synthesis of compounds with a broad range of biological activity . Another study synthesized seventy-five aurone and indanone compounds, which incorporate derivatives of aurone and indanones .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1-indanone is C9H7BrO, and its molecular weight is 211.06 . It is a 1-indanone derivative .


Chemical Reactions Analysis

5-Bromo-1-indanone is used as a chemical reagent for the preparation of other indanones such as 2,3,5 tribromoindanone by bromination . It can also be synthesized by Friedel-Crafts reaction of 3-(3-Bromophenyl)propionic acid with chlorosulfonic acid .


Physical And Chemical Properties Analysis

5-Bromo-1-indanone is a solid at 20°C . Its physical properties like density, freezing point, and refractive index have been determined .

Scientific Research Applications

Organic Synthesis

5-Bromo-1-indanone: is a versatile building block in organic synthesis. It is used to synthesize various biphenyl compounds, particularly those with imidazolyl and triazolyl groups . These compounds are valuable in creating new molecules with potential applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-1-indanone serves as an intermediate in the synthesis of indanone-based pharmaceuticals . Its derivatives exhibit a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This makes it a crucial compound for developing new drugs and therapies.

Material Science

The compound’s physical properties, such as density, freezing point, and refractive index, have been well-characterized, which aids in the design of materials with specific thermal and optical properties . It also contributes to the synthesis of biphenyl compounds that could be used in advanced material applications.

Analytical Chemistry

5-Bromo-1-indanone: can be used as a standard or reference compound in analytical chemistry due to its well-defined physical properties . It helps in the calibration of instruments and the development of analytical methods for detecting similar organic compounds.

Environmental Science

While direct applications in environmental science are not extensively documented, the synthesis and use of 5-Bromo-1-indanone in other fields imply potential environmental implications. For instance, its role in the synthesis of herbicides and insecticides suggests its indirect involvement in environmental science .

Industrial Applications

As a pharmaceutical intermediate, 5-Bromo-1-indanone is used in the industrial-scale preparation of various indanone derivatives. These derivatives are then utilized in the production of a wide array of industrial chemicals, highlighting the compound’s significance in chemical manufacturing processes .

Mechanism of Action

Target of Action

5-Bromo-1-indanone is a synthetic compound that belongs to the group of palladium complexes . It has been shown to inhibit the activity of b-raf , which is a protein kinase that plays an important role in signal transduction pathways related to cell proliferation and differentiation . 5-Bromo-1-indanone also has potent antagonistic effects on other proteins that are involved in these pathways, including c-KIT, c-MET, and PDGFRα .

Mode of Action

It is known that it interacts with its targets (b-raf, c-kit, c-met, and pdgfrα) and inhibits their activity . This inhibition disrupts the signal transduction pathways related to cell proliferation and differentiation, leading to changes in cellular function .

Biochemical Pathways

5-Bromo-1-indanone affects several biochemical pathways due to its interaction with multiple targets. The primary pathway affected is the b-raf signaling pathway , which plays a crucial role in cell proliferation and differentiation . By inhibiting b-raf, 5-Bromo-1-indanone disrupts this pathway, potentially leading to downstream effects such as altered cell growth and differentiation .

Pharmacokinetics

Its physical properties like density, freezing point, and refractive index have been determined . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The inhibition of b-raf and other proteins by 5-Bromo-1-indanone leads to disruption of the associated signal transduction pathways . This disruption can result in changes in cell proliferation and differentiation, potentially leading to altered cellular function . .

Safety and Hazards

5-Bromo-1-indanone is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures include wearing personal protective equipment, avoiding ingestion and inhalation, and washing thoroughly after handling .

Future Directions

While specific future directions for 5-Bromo-1-indanone are not detailed in the search results, it’s worth noting that 1-indanone derivatives have been widely used in medicine, agriculture, and in natural products synthesis . This suggests potential future applications in these areas.

properties

IUPAC Name

5-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSONICAHAPRCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334432
Record name 5-Bromo-1-indanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-indanone

CAS RN

34598-49-7
Record name 5-Bromo-1-indanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-indanone
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Record name 5-Bromo-1-indanone
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Synthesis routes and methods I

Procedure details

4-(3-Chloropropanoyl)bromobenzene (ex. Lancaster) (24.7 g) added to aluminium chloride (100 g) and sodium chloride (25 g) at 180°. After 30 minutes at 180°-220° the mixture was poured onto ice and treated with acetic acid (30 ml). The resultant product was collected and taken up in ether, the organic solution was dried and concentrated and the residue recrystallised from methanol to give 5-bromoindan-1-one (9 g).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 448 g of AlCl3 (335.98 mmol) and 112 g of NaCl is brought to 180° C. in a reactor. The mixture is stirred whilst introducing the compound obtained in Step A (44.77 g, 180.9 mmol) slowly using a spatula. The temperature is maintained at 180-220° C. The reaction continues for 30 minutes. Hydrolysis over 4.5 kg of ice in the presence of 135 ml of acetic acid yields a dark brown precipitate, which is filtered off, washed with water and dried in vacuo. The title compound is isolated by recrystallisation from methanol.
Name
Quantity
448 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
44.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
4.5 kg
Type
reactant
Reaction Step Three
Quantity
135 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.